(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide
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Overview
Description
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide is a compound that features a benzothiazole moiety, which is known for its significant biological and pharmaceutical activities.
Preparation Methods
The synthesis of (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, have been employed to achieve the synthesis of benzothiazole derivatives . Industrial production methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide undergoes several types of chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide (H₂O₂) or Dess-Martin periodinane (DMP) to form oxidized products.
Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: Reacting with halogens or other electrophiles to form substituted benzothiazole derivatives.
Common reagents and conditions used in these reactions include DMSO as a solvent and iodine as a catalyst. Major products formed from these reactions include various substituted benzothiazoles .
Scientific Research Applications
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity and exerting its anti-tubercular effects .
Comparison with Similar Compounds
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its anti-cancer and anti-bacterial activities.
2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
2-arylbenzothiazoles: Studied for their potential as anti-inflammatory agents.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
CAS No. |
691846-96-5 |
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Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H15N3OS/c1-10(17)15(20)18-12-8-6-11(7-9-12)16-19-13-4-2-3-5-14(13)21-16/h2-10H,17H2,1H3,(H,18,20)/t10-/m0/s1 |
InChI Key |
UGGBRMZAPMOOQC-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N |
Origin of Product |
United States |
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